(R)-Afatinib

Chiral Chromatography Enantiomeric Separation Process Impurity Control

Sourcing a fully characterized enantiomeric impurity reference standard for afatinib chiral purity analysis often poses supply chain challenges. (R)-Afatinib (Afatinib Impurity C) addresses this need as a primary reference standard for enantioselective HPLC/UPLC method development, ANDA/DMF submissions, and stability studies. - Enables chiral separation validation per ICH Q2(R1); retains potent EGFR/HER2 inhibitory activity (IC50: EGFRwt 0.5 nM, HER2 14 nM). - Supplied with comprehensive CoA (HPLC, MS, NMR) to support ICH Q3A impurity profiling and de-risk regulatory review. - Available in high purity (≥98%) with global shipping; ideal for QC batch release and forced degradation studies.

Molecular Formula C24H25ClFN5O3
Molecular Weight 485.9 g/mol
CAS No. 439081-17-1
Cat. No. B1311641
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Afatinib
CAS439081-17-1
Molecular FormulaC24H25ClFN5O3
Molecular Weight485.9 g/mol
Structural Identifiers
SMILESCN(C)CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4
InChIInChI=1S/C24H25ClFN5O3/c1-31(2)8-3-4-23(32)30-21-11-17-20(12-22(21)34-16-7-9-33-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m1/s1
InChIKeyULXXDDBFHOBEHA-QDLOVBKTSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Afatinib Impurity C: Critical Quality Attribute


Afatinib Impurity C (CAS 439081-17-1), also known as (R)-Afatinib or (R)-BIBW 2992, is a structurally related substance and an enantiomeric impurity of the active pharmaceutical ingredient (API) Afatinib . Afatinib itself is a second-generation, irreversible tyrosine kinase inhibitor (TKI) of the ErbB family, indicated for the first-line treatment of metastatic non-small cell lung cancer (NSCLC) with specific EGFR mutations [1][2]. This impurity, with a molecular formula of C24H25ClFN5O3 and molecular weight of 485.94 g/mol, represents a key process-related substance [3]. Due to its close structural similarity to the API, its presence can directly impact the purity, efficacy, and safety profile of the final drug product, making its stringent control a regulatory necessity [4][5].

Afatinib Impurity C: Irreplaceability


Generic substitution is not feasible for Afatinib Impurity C because its value is uniquely defined by its specific structural identity as the (R)-enantiomer of Afatinib . Unlike other Afatinib-related impurities, such as degradation products (DP2, DP3) or achiral process intermediates, Impurity C possesses a well-characterized and distinct pharmacological profile [1]. Critically, it retains the irreversible inhibitory mechanism of Afatinib against the ErbB family (EGFR, HER2), with defined IC50 values [2]. This dual characteristic—being both a chiral impurity with potential pharmacological activity and a defined chemical entity—mandates its use as a specific reference standard. Substituting it with another impurity standard or an API analog would invalidate analytical methods (e.g., HPLC, LC-MS), compromise the assessment of chiral purity, and fail to meet the stringent requirements of ICH Q3A for the identification, qualification, and control of specified impurities in new drug substances [3][4].

Afatinib Impurity C: Quantitative Evidence


Chiral Purity and Enantiomeric Identity

Afatinib Impurity C is chemically defined as the (R)-enantiomer of the Afatinib molecule . This contrasts with other common process impurities such as Impurity A (a nitro-intermediate) or Impurity 20 (a desmethyl analog), which are achiral or have different chiral centers [1]. As a chiral impurity, its control requires specific enantioselective analytical methods, such as chiral HPLC, to ensure adequate separation from the desired (S)-enantiomer (the API). This is a distinct and more stringent requirement compared to the control of non-chiral impurities [2].

Chiral Chromatography Enantiomeric Separation Process Impurity Control ICH Q3A

EGFR Kinase Inhibition Potency

Unlike many process-related impurities that are pharmacologically inert or significantly less active, Afatinib Impurity C retains potent inhibitory activity against key targets in the ErbB family. As the (R)-isomer, it demonstrates IC50 values of 0.5 nM against wild-type EGFR (EGFRwt), 0.4 nM against the L858R mutant, and 10 nM against the double mutant L858R/T790M [1]. In contrast, isolated major degradation products (DP2 and DP3) from forced degradation studies show significantly reduced cytotoxicity with IC50 values of 25.00 ± 1.26 µM and 32.56 ± 0.11 µM, respectively, against the A549 NSCLC cell line [2][3].

Kinase Inhibition EGFR Pharmacology Impurity Profiling NSCLC

Regulatory Reference Standard Compliance

Unlike a generic research chemical or an unqualified lab reagent, Afatinib Impurity C is specifically supplied by multiple vendors as a 'Pharma Reference Standard' or 'Fully Characterized Chemical Compound' for use as a reference standard [1]. These products are supplied with comprehensive Certificates of Analysis (CoA) including HPLC, MS, and NMR data, and are designed to meet regulatory guidelines for method validation (AMV) and quality control (QC) applications [2]. Some vendors explicitly offer traceability to pharmacopeial standards (USP or EP) based on feasibility, a feature not offered for many other related impurities [3].

Reference Standard Analytical Method Validation Quality Control Regulatory Compliance ANDA

In Silico Toxicology Assessment

The safety qualification of Afatinib Impurity C is supported by in silico toxicological assessments. Using ProTox-II software, studies have evaluated the toxicity potential of Afatinib and its degradation products, a process that can be extended to other specified impurities like Impurity C [1][2]. This contrasts with many other process impurities for which no such public safety data exists. The application of such computational models provides a scientific rationale for setting impurity limits in accordance with ICH Q3A and ICH M7 guidelines [3].

In Silico Toxicology Safety Assessment ICH M7 Genotoxicity Impurity Qualification

Afatinib Impurity C: Procurement and Applications


Chiral Purity Method Validation

Procure Afatinib Impurity C as a primary reference standard for developing and validating enantioselective HPLC or UPLC methods. Its unique identity as the (R)-enantiomer makes it essential for establishing system suitability, determining relative retention times, and validating the method's ability to resolve the API peak from its chiral impurity, a critical requirement for batch release and stability testing in accordance with ICH Q2(R1) [1]. Use in conjunction with chiral columns (e.g., those using an amylose-based stationary phase) as described in relevant analytical patents [2].

QC for ANDA/DMF Submissions

Utilize a fully characterized reference standard of Afatinib Impurity C to support Abbreviated New Drug Application (ANDA) or Drug Master File (DMF) submissions. Its availability with comprehensive analytical data (HPLC, MS, NMR, CoA) allows for the accurate quantification and reporting of this specified impurity in drug substance and drug product batches. This directly addresses regulatory expectations for impurity profiling as outlined in ICH Q3A and Q3B, thereby de-risking the application review process [3][4][5].

Forced Degradation and Stability Marker

Employ Afatinib Impurity C as a marker compound in forced degradation studies (stress testing) to understand the stability profile of Afatinib API and formulations under various conditions (e.g., hydrolytic, oxidative, thermal, photolytic) [6][7]. Tracking its formation or degradation under stress helps in establishing a stability-indicating method and setting appropriate specifications for the drug product's shelf life, as demonstrated in validated stability-indicating UPLC methods for Afatinib [8].

Pharmacological Profiling and Safety Assessment

For academic and industrial research laboratories investigating the structure-activity relationship (SAR) or impurity safety profiles of Afatinib, this compound is a valuable tool. Its well-defined potency against EGFR mutants (IC50 values in the sub-nanomolar to low nanomolar range) provides a basis for comparative pharmacological studies, distinguishing it from less active degradation impurities [9]. Furthermore, its chemical identity supports in silico toxicology assessments (e.g., using ProTox-II), which are a key component of the ICH M7 guideline for the control of mutagenic impurities [10][11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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